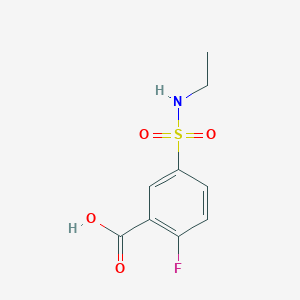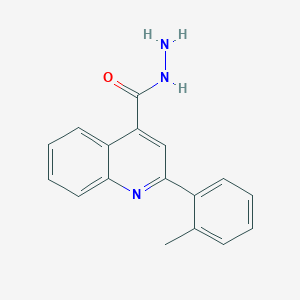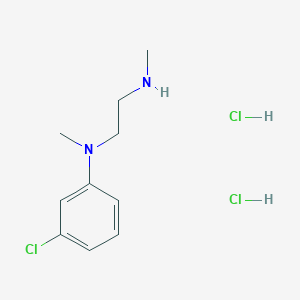
N'-(3-Chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific structural data for “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” are not well-documented in the literature .Aplicaciones Científicas De Investigación
Environmental Exposure and Effects
Persistent Organic Pollutants in Populations
Research has explored the levels and temporal trends of persistent organic pollutants (POPs), such as DDT and its metabolites (including DDE), in various populations. These studies are crucial in understanding the environmental and health implications of such chemicals, including their persistence in the environment and potential effects on human health.
- A study from Guinea-Bissau reported decreasing concentrations of DDT, DDE, PCBs, and HCHs over time, suggesting effective management and regulation of these compounds. Interestingly, the study observed an increase in concentrations of PBDEs, highlighting the evolving nature of chemical exposures (Linderholm et al., 2010) source.
Exposure and Developmental Effects
Investigations into prenatal exposure to DDE (a metabolite of DDT) have revealed associations with adverse birth outcomes and developmental effects in early childhood. These findings underscore the importance of monitoring and managing exposure to environmental pollutants.
- Research in Mexico linked prenatal DDE exposure to impaired neurodevelopment in children aged 3.5 to 5 years, suggesting that such exposure could have long-lasting effects on cognitive abilities (Torres-Sánchez et al., 2012) sourcesourcesource.
Analytical and Detection Studies
Metabolite Identification
Studies on the metabolism and identification of chlorphenoxamine metabolites in human urine highlight the analytical approaches used to understand the pharmacokinetics and environmental persistence of chlorinated compounds. Such research is foundational for assessing exposure and potential health impacts.
- An investigation detailed the isolation and identification of chlorphenoxamine metabolites, demonstrating the complexity of studying and understanding the metabolism of chlorinated compounds (Goenechea et al., 1987) source.
Safety And Hazards
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-12-6-7-13(2)10-5-3-4-9(11)8-10;;/h3-5,8,12H,6-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZGHKKITANLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=CC=C1)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

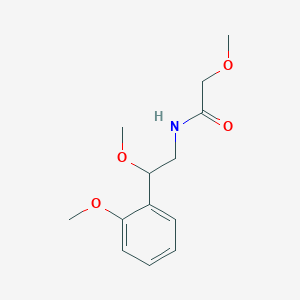
![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)
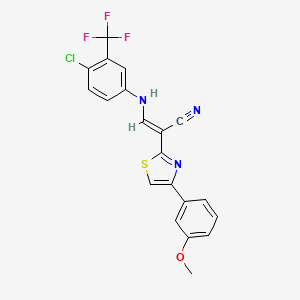
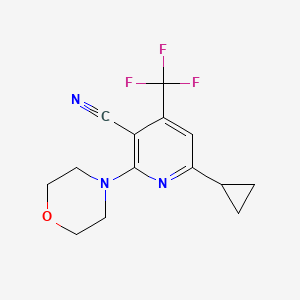
![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)
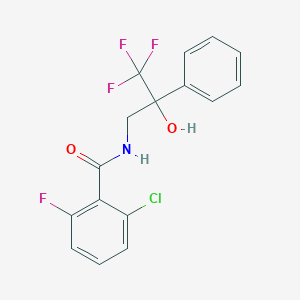
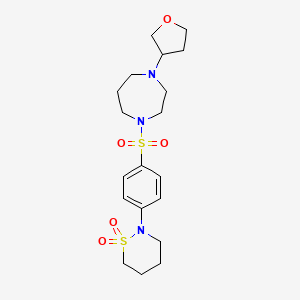
![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)
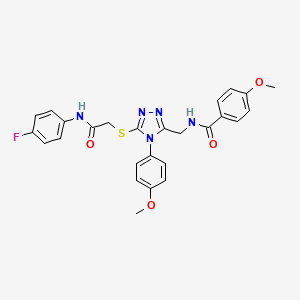
![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)
